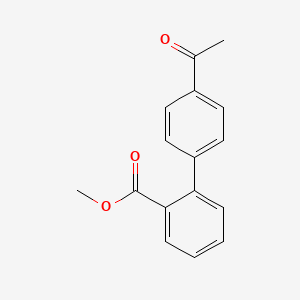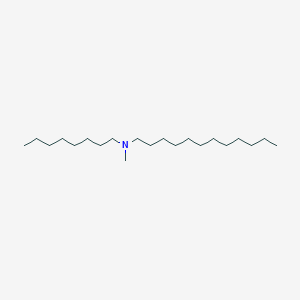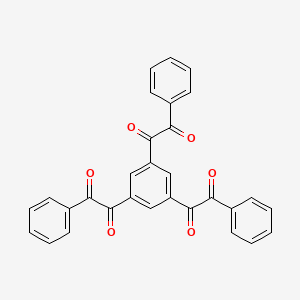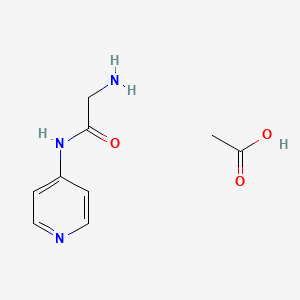![molecular formula C11H19NO3S2Si B14274351 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine CAS No. 131635-45-5](/img/structure/B14274351.png)
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine is an organosilicon compound that features a pyridine ring connected to a disulfide bridge, which is further linked to a trimethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine typically involves the reaction of 2-mercaptopyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
2-Mercaptopyridine+3-(Trimethoxysilyl)propyl chloride→2-[3-(Trimethoxysilyl)propyl]disulfanylpyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
化学反应分析
Types of Reactions
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Silanols and siloxanes.
科学研究应用
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine has diverse applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and composites, to improve their mechanical and chemical properties.
作用机制
The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. The disulfide bridge can undergo redox reactions, allowing for reversible modifications. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other electron-deficient species.
相似化合物的比较
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine is unique due to its combination of a pyridine ring, a disulfide bridge, and a trimethoxysilyl group. This combination allows for versatile chemical reactivity and the ability to form stable linkages with a variety of substrates. The presence of the disulfide bridge also provides redox-responsive properties, making it suitable for applications requiring reversible modifications.
属性
CAS 编号 |
131635-45-5 |
|---|---|
分子式 |
C11H19NO3S2Si |
分子量 |
305.5 g/mol |
IUPAC 名称 |
trimethoxy-[3-(pyridin-2-yldisulfanyl)propyl]silane |
InChI |
InChI=1S/C11H19NO3S2Si/c1-13-18(14-2,15-3)10-6-9-16-17-11-7-4-5-8-12-11/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI 键 |
LBZMBQHEAWONES-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCSSC1=CC=CC=N1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)



![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)



![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)


![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)
